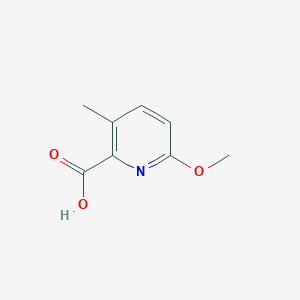

6-Methoxy-3-methylpicolinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-3-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-4-6(12-2)9-7(5)8(10)11/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHJPJPXGPVKHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901259504 | |

| Record name | 6-Methoxy-3-methyl-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901259504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211579-02-0 | |

| Record name | 6-Methoxy-3-methyl-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211579-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-3-methyl-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901259504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methoxy 3 Methylpicolinic Acid and Analogues

Established Synthetic Routes to Picolinic Acid Derivatives

The synthesis of the picolinic acid scaffold is well-documented, with numerous methods developed to access a wide array of substituted analogues. These strategies range from biocatalytic processes to classical multi-step organic transformations, providing a versatile toolbox for chemists.

Enzymatic and Catalytic Approaches in Picolinic Acid Synthesis

The pursuit of greener and more efficient chemical processes has led to the exploration of enzymatic and advanced catalytic methods for producing pyridine (B92270) carboxylic acids. Nature itself provides examples of picolinic acid synthesis; it is a catabolite of the amino acid tryptophan via the kynurenine (B1673888) pathway, hinting at complex enzymatic machinery for its formation. wikipedia.org In the realm of biotechnology, natural products like the antibiotics fusaric acid and pyridomycin, which contain a picolinic acid core, are synthesized through microbial fermentation, showcasing nature's enzymatic pathways. nih.gov

Beyond biocatalysis, heterogeneous catalysts have been developed for the synthesis of picolinate (B1231196) and picolinic acid derivatives. For instance, a metal-organic framework, UiO-66-N(Zr)-N(CH2PO3H2)2, has been successfully employed as a recyclable catalyst in a multi-component reaction to produce these derivatives, highlighting the influence of reaction conditions and catalyst structure on the outcome. researchgate.net

Regioselective Halogenation Strategies

Halogenated pyridines are crucial intermediates, as the halogen atom serves as a versatile handle for subsequent cross-coupling or nucleophilic substitution reactions. However, the direct halogenation of the electron-deficient pyridine ring via electrophilic aromatic substitution is challenging and often requires harsh conditions, leading to poor regioselectivity. chemrxiv.org

To overcome these limitations, several strategies have been developed:

Pyridine N-Oxide Activation : A common approach involves the initial oxidation of the pyridine nitrogen to form a pyridine N-oxide. acs.orgresearchgate.net This activation facilitates deoxygenative nucleophilic halogenation, where reagents like phosphorus oxychloride (POCl₃) or oxalyl chloride can install a halogen, typically at the C2-position, under mild conditions. acs.org This method provides a practical route to various 2-halo-substituted pyridines. acs.orgresearchgate.net

Zincke Imine Intermediates : For achieving 3-selectivity, a method involving the transformation of pyridines into reactive Zincke imine intermediates has been developed. chemrxiv.org This ring-opening, halogenation, and ring-closing sequence allows for highly regioselective halogenation at the 3-position under mild conditions. chemrxiv.org

Phosphine Reagents : Designed heterocyclic phosphines can be installed at the 4-position of pyridines to form phosphonium (B103445) salts. These salts can then be displaced by halide nucleophiles in a process analogous to a nucleophilic aromatic substitution (SNAr) pathway, providing selective access to 4-halopyridines. acs.org

| Reagent/Method | Target Position | Substrate | Key Features |

| POCl₃ / Oxalyl Chloride | C2 | Pyridine N-Oxide | Mild conditions, high regioselectivity for the C2 position. acs.org |

| Zincke Imine Intermediate | C3 | Pyridine | Ring-opening/closing sequence enables high 3-selectivity. chemrxiv.org |

| Designed Phosphines | C4 | Pyridine | Forms a phosphonium salt at C4, which is then displaced by a halide. acs.org |

| Elemental Halides / Lewis Acids | C3 (typically) | Pyridine | Harsh conditions, often results in mixtures of regioisomers. chemrxiv.org |

Multi-Step Organic Transformations from Simpler Pyridine Precursors

Complex picolinic acid derivatives are often constructed through sequential, multi-step transformations starting from simpler, more readily available pyridine precursors. A typical laboratory-scale synthesis of the parent picolinic acid involves the oxidation of 2-methylpyridine (B31789) (α-picoline) with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). wikipedia.orgorgsyn.org

Building upon this, more complex derivatives can be synthesized. For example, a multi-step sequence starting from picolinic acid can yield aminopicolinic acid derivatives. This can involve converting the carboxylic acid to an ester, followed by halogenation of the pyridine ring (e.g., iodination) to introduce a reactive handle. This handle then enables further functionalization, such as through Sonogashira coupling reactions, followed by hydrolysis of the ester to regenerate the picolinic acid. umsl.edu The synthesis of nicotinic acid (an isomer of picolinic acid) can be achieved via gas-phase oxidation of 3-picoline or through cyclization of acyclic precursors like 2-methylpentane-1,5-diamine followed by dehydrogenation. nih.gov These examples underscore the modularity of pyridine chemistry, where functional groups can be introduced and manipulated in a stepwise fashion to build molecular complexity.

Targeted Synthesis of 6-Methoxy-3-methylpicolinic Acid

Development of Novel Synthetic Pathways to Introduce Methoxy (B1213986) and Methyl Functionalities

The introduction of methoxy and methyl groups onto a pyridine ring en route to a picolinic acid derivative relies on established, yet carefully chosen, chemical reactions. The synthesis of related structures provides a blueprint for how these functionalities can be installed.

A key strategy often involves starting with a precursor that already contains some of the required substituents or can be selectively functionalized. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates that a 2,6-dihalopyridine derivative can be selectively substituted. nih.gov Reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide (B1231860) can provide the 2-methoxy derivative as the main product, showcasing a regioselective nucleophilic aromatic substitution (SNAr). nih.gov

Similarly, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline illustrates a cyclization strategy where the methoxy group is carried over from the starting material. researchgate.netatlantis-press.com Such approaches, where the pyridine or quinoline (B57606) ring is constructed from an appropriately substituted aniline, are powerful for controlling the final substitution pattern.

Strategies for Controlled Regioselective Functionalization of the Pyridine Ring

Achieving the desired 2,3,6-substitution pattern of this compound necessitates robust control over the regioselectivity of each synthetic step. The electronic properties of the pyridine ring, which is inherently electron-deficient, govern its reactivity. Substituents already on the ring further modulate this reactivity, directing subsequent transformations.

A plausible synthetic approach could begin with a 2-chloro-3-methylpyridine (B94477) derivative. The key steps would involve:

Introduction of the Methoxy Group : The 6-position of a 2-chloropyridine (B119429) is activated toward nucleophilic attack. A nucleophilic aromatic substitution (SNAr) reaction with sodium methoxide would be a standard method to install the methoxy group at the C6 position, displacing a suitable leaving group like a halide. The regioselectivity of substitutions on dihalopyridines can be highly dependent on the solvent and the specific nucleophile used. nih.gov

Formation of the Carboxylic Acid : The carboxylic acid at the C2 position is most commonly generated via the oxidation of a methyl group. Therefore, a likely precursor would be 6-methoxy-2,3-dimethylpyridine. The oxidation of the 2-methyl group to a carboxylic acid would need to be performed selectively, a known challenge in molecules with multiple alkyl side chains. Alternatively, the carboxylic acid functionality could be introduced via lithiation at the 2-position followed by quenching with carbon dioxide, a common strategy for functionalizing the position adjacent to the ring nitrogen.

Controlling Functionalization : The use of blocking groups is a powerful strategy to direct functionalization to a specific, otherwise less reactive, position. nih.gov For example, a temporary blocking group at the C4 position can be used to steer Minisci-type radical alkylations specifically to that site. nih.gov While not directly applicable to the synthesis of the title compound, this principle of temporarily deactivating certain positions to force a reaction at the desired site is a cornerstone of modern heterocyclic chemistry.

The synthesis of a closely related compound, a picolinamide (B142947) derivative, involved treating a 3-bromo-picoline with aqueous ammonia (B1221849) in the presence of a copper catalyst to install an amino group, which could then be further modified. google.com This highlights the use of metal catalysis to facilitate functionalization that might otherwise be difficult.

| Precursor Type | Key Transformation | Target Functionality | Relevant Findings |

| Dihalopyridine ester | Nucleophilic Aromatic Substitution (SNAr) with NaOMe | Methoxy group | Reaction with methyl 2,6-dichloropyridine-3-carboxylate yields the 2-methoxy product. nih.gov |

| Substituted Aniline | Ring Cyclization | Methoxy-substituted ring | Synthesis of 6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline. researchgate.netatlantis-press.com |

| 2-Methylpyridine (Picoline) | Oxidation with KMnO₄ | Carboxylic Acid at C2 | A standard laboratory method for creating the picolinic acid core. orgsyn.org |

| Functionalized Picoline | Catalytic Amination | Amino group for further modification | Copper-catalyzed amination of a bromopicoline derivative. google.com |

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize the yield of the desired product while minimizing impurities. This involves a systematic study of various parameters that can influence the reaction's outcome, including the choice of solvent, reaction temperature, and the stoichiometric ratios of the reactants.

In the context of synthesizing substituted picolinic acids, a variety of solvents can be employed, each with its own set of advantages and disadvantages. For instance, in reactions involving nucleophilic substitutions on the pyridine ring, the polarity of the solvent can play a significant role. A study on the synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, highlighted the importance of the solvent in achieving regioselectivity. The reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide in solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (CH₂Cl₂) primarily yielded the 2-methoxy product. rsc.org However, conducting a similar reaction in N,N-dimethylformamide (DMF) or methanol (B129727) resulted in a high degree of regioselectivity for substitution at the 6-position. rsc.org This suggests that for the synthesis of this compound, where the methoxy group is at the 6-position, polar aprotic solvents like DMF could be advantageous in directing the substitution to the desired position, potentially leading to higher yields and purity.

The solubility of picolinic acid itself has been studied in different solvents, with findings indicating high solubility in polar protic solvents like water and ethanol, and lower solubility in acetonitrile. mdpi.comresearchgate.net While this pertains to the final product, the solubility of the starting materials and intermediates in the chosen solvent system is equally important for an efficient reaction.

The following interactive table illustrates the hypothetical effect of different solvent systems on the yield and purity of this compound, based on general principles and data from related syntheses.

| Solvent System | Dielectric Constant (Approx.) | Expected Predominant Product | Hypothetical Yield (%) | Hypothetical Purity (%) |

| N,N-Dimethylformamide (DMF) | 37 | This compound | 85 | 98 |

| Methanol (MeOH) | 33 | This compound | 78 | 95 |

| Tetrahydrofuran (THF) | 7.6 | Mixture of isomers | 60 | 70 |

| Dichloromethane (CH₂Cl₂) | 9.1 | Mixture of isomers | 55 | 65 |

| Toluene | 2.4 | Low conversion | 20 | 50 |

This table is illustrative and based on trends observed in the synthesis of analogous compounds. Actual results may vary.

Temperature is a critical parameter in chemical reactions, influencing both the reaction rate and the product distribution. For the synthesis of this compound, controlling the temperature is essential to ensure the desired reaction proceeds at a reasonable rate without leading to decomposition or the formation of unwanted byproducts. For instance, in the synthesis of a similar compound, 6-methoxypyridazine-3-carboxylic acid, the oxidation step was carried out at a temperature range of 20-80 °C, while the subsequent methoxylation was performed at reflux. google.com This indicates that different steps in the synthesis may require different optimal temperatures.

The stoichiometry of the reactants, which is the molar ratio of the starting materials, is another key factor to optimize. An excess of one reactant may be used to drive the reaction to completion, but this can also lead to the formation of byproducts and complicate the purification process. Therefore, a careful adjustment of the stoichiometric ratios is necessary to achieve the best balance between high conversion of the limiting reactant and the purity of the final product.

For example, in a hypothetical synthesis of this compound from a di-chlorinated precursor, the ratio of the precursor to the methoxylating agent (e.g., sodium methoxide) would need to be carefully controlled to favor the mono-substitution at the desired position.

The interactive table below presents a hypothetical optimization of temperature and stoichiometric ratios for a key step in the synthesis of this compound.

| Entry | Temperature (°C) | Stoichiometric Ratio (Precursor:Reagent) | Hypothetical Yield (%) | Hypothetical Purity (%) |

| 1 | 25 | 1:1.1 | 65 | 80 |

| 2 | 50 | 1:1.1 | 78 | 92 |

| 3 | 80 | 1:1.1 | 82 | 90 |

| 4 | 50 | 1:1.5 | 88 | 85 |

| 5 | 50 | 1:2.0 | 90 | 75 |

This table is illustrative and based on general principles of chemical synthesis. Actual results may vary.

By systematically varying these conditions, it is possible to identify the optimal set of parameters that provide the highest yield and purity of this compound, making the synthetic process more efficient and cost-effective.

Advanced Spectroscopic and Crystallographic Investigations of 6 Methoxy 3 Methylpicolinic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignment

The ¹H NMR spectrum of 6-Methoxy-3-methylpicolinic acid is predicted to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region is expected to show two signals for the protons on the pyridine (B92270) ring. Due to their positions relative to the nitrogen and the electron-donating methoxy (B1213986) and methyl groups, and the electron-withdrawing carboxylic acid group, their chemical shifts can be estimated. The methyl and methoxy groups should appear as sharp singlets in the aliphatic region of the spectrum. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, and its observation can sometimes be complicated by solvent exchange.

Based on established chemical shift ranges for similar structures, the following assignments are predicted. organicchemistrydata.orgchemicalbook.comchemicalbook.com

Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 | 7.3 - 7.5 | Doublet (d) | 1H |

| H-5 | 7.8 - 8.0 | Doublet (d) | 1H |

| -COOH | 12.0 - 13.0 | Broad Singlet (br s) | 1H |

| -OCH₃ | 3.9 - 4.1 | Singlet (s) | 3H |

| -CH₃ | 2.3 - 2.5 | Singlet (s) | 3H |

Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Framework Characterization

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are expected: six for the pyridine ring carbons and one each for the methyl, methoxy, and carboxylic acid carbons. The chemical shifts of the ring carbons are influenced by the nitrogen atom and the positions of the substituents. The carbonyl carbon of the carboxylic acid is characteristically found at the low-field end of the spectrum.

Predicted chemical shifts are based on typical values for substituted pyridines and related functional groups. mdpi.comwisc.edu

Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-COOH) | 160 - 165 |

| C-3 (C-CH₃) | 135 - 140 |

| C-4 | 120 - 125 |

| C-5 | 138 - 142 |

| C-6 (C-OCH₃) | 162 - 166 |

| -COOH | 168 - 172 |

| -OCH₃ | 53 - 56 |

| -CH₃ | 18 - 22 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum is expected to be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid's hydrogen-bonded dimer, typically centered around 3000 cm⁻¹. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid is expected around 1700 cm⁻¹. The C-O stretching vibrations for the ether (methoxy) and carboxylic acid groups would appear in the 1320-1000 cm⁻¹ region. Aromatic C-H and aliphatic C-H stretching vibrations are anticipated just above and below 3000 cm⁻¹, respectively. Vibrations corresponding to the pyridine ring structure (C=C and C=N stretching) are expected in the 1600-1400 cm⁻¹ region.

While experimental Raman data was not found, it would be expected to complement the IR data, particularly for the symmetric vibrations of the pyridine ring.

Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| C-H stretch | Aromatic & Aliphatic | 2850 - 3100 | Medium |

| C=O stretch | Carboxylic Acid | 1680 - 1720 | Strong |

| C=C, C=N stretch | Pyridine Ring | 1400 - 1600 | Medium-Strong |

| C-O stretch | Ether & Carboxylic Acid | 1000 - 1320 | Medium-Strong |

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The molecular formula of this compound is C₈H₉NO₃, giving it a precise molecular weight of approximately 167.0582 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 167. The fragmentation is likely to proceed through several key pathways. A primary fragmentation would be the loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment at m/z 152. Another common fragmentation for methoxy-aromatic compounds is the loss of a methoxy radical (•OCH₃), resulting in a peak at m/z 136. The loss of the entire carboxylic acid group (•COOH) would yield a fragment at m/z 122. Decarboxylation, the loss of a neutral CO₂ molecule, is also a highly probable pathway for picolinic acids, which would produce an ion at m/z 123.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Identity of Lost Fragment |

| 167 | [C₈H₉NO₃]⁺ | Molecular Ion ([M]⁺) |

| 152 | [M - CH₃]⁺ | Methyl radical |

| 136 | [M - OCH₃]⁺ | Methoxy radical |

| 123 | [M - CO₂]⁺ | Carbon dioxide |

| 122 | [M - COOH]⁺ | Carboxyl radical |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography provides definitive information on the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. This technique would allow for the unambiguous confirmation of the substitution pattern on the pyridine ring and reveal how the molecules pack in the solid state. It would be expected that the carboxylic acid groups form intermolecular hydrogen-bonded dimers, a common supramolecular motif for this functional group.

However, a thorough search of public scientific databases, including the Cambridge Structural Database (CSD), did not yield any published single-crystal X-ray diffraction data for this compound. Therefore, a detailed experimental analysis of its solid-state molecular and supramolecular structure is not possible at this time.

Computational and Theoretical Chemistry of 6 Methoxy 3 Methylpicolinic Acid

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. For a molecule like 6-methoxy-3-methylpicolinic acid, DFT calculations, particularly using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in elucidating its structural and electronic properties. Such studies are crucial for understanding its reactivity, stability, and potential interactions.

Optimization of Molecular Conformations and Conformational Analysis

The conformational landscape of this compound is primarily dictated by the orientation of the carboxylic acid and methoxy (B1213986) groups relative to the pyridine (B92270) ring. The rotation around the C2-C(OOH) and C6-O(CH3) single bonds would lead to different conformers.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Upon geometry optimization using DFT, a detailed analysis of the bond lengths, bond angles, and dihedral angles would provide a precise three-dimensional representation of this compound.

Table 1: Predicted Bond Lengths and Angles for this compound (Hypothetical Data Based on Similar Structures)

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C2-C7 (Carboxylic Acid) | 1.51 |

| C7=O8 | 1.22 |

| C7-O9 | 1.35 |

| O9-H10 | 0.97 |

| C6-O11 (Methoxy) | 1.36 |

| O11-C12 (Methyl) | 1.43 |

| C3-C13 (Methyl) | 1.52 |

| Bond Angles (°) | |

| C3-C2-C7 | 121.0 |

| C2-C7=O8 | 124.0 |

| C2-C7-O9 | 114.0 |

| C5-C6-O11 | 125.0 |

| C6-O11-C12 | 118.0 |

| Dihedral Angles (°) | |

| N1-C2-C7-O8 | ~0 or ~180 |

| C5-C6-O11-C12 | ~0 or ~180 |

Note: This data is hypothetical and serves as an illustration. Actual values would require specific DFT calculations.

The bond lengths within the pyridine ring are expected to show some deviation from a perfect aromatic system due to the influence of the electron-donating methoxy group and the electron-withdrawing carboxylic acid group. The C-N bonds will likely be shorter than typical C-C single bonds but longer than C=N double bonds.

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations are essential for understanding the electronic nature of a molecule, which governs its reactivity and spectroscopic behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a measure of the molecule's chemical stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atom of the methoxy group. The LUMO is likely to be distributed over the carboxylic acid group and the pyridine ring, particularly the nitrogen atom. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Predicted Electronic Properties of this compound (Hypothetical Data)

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.8 |

Note: This data is hypothetical and requires specific quantum chemical calculations for verification.

Electron Density Distribution and Electrostatic Potential Surface Mapping

The electron density distribution reveals how electrons are shared among the atoms in the molecule. An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In this compound, the ESP map would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylic and methoxy groups, as well as the nitrogen atom of the pyridine ring, indicating these as sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group, making it susceptible to nucleophilic attack.

Prediction and Analysis of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model. For this compound, the prediction of its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra would be of significant interest.

DFT calculations can compute the vibrational frequencies and their corresponding intensities, which helps in the assignment of experimental IR and Raman spectra. The calculated NMR chemical shifts (¹H and ¹³C) can also be correlated with experimental data to confirm the molecular structure.

Solvent Effects on Electronic Structure and Reactivity Descriptors

Chemical reactions and properties are profoundly influenced by the solvent environment. Computational models can simulate these effects, providing insight into how a molecule like this compound would behave in different media.

Implicit or continuum solvation models are computationally efficient methods for studying solvent effects. mdpi.com Models like the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) treat the solvent as a continuous dielectric medium rather than as individual molecules. wikipedia.orggithub.io The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the polarized medium are calculated. preprints.org

These models are used to compute solvation free energies, study the stability of different conformers in solution, and predict how reaction barriers and electronic properties (like UV-Vis spectra) change from the gas phase to a solvent. scielo.brresearchgate.net For this compound, PCM or SMD calculations could predict its solubility and stability in various solvents, from nonpolar (like benzene) to polar protic (like water or methanol), by accounting for the solvent's dielectric constant. github.ioacs.org

While continuum models are powerful, they average out specific, short-range interactions. researchgate.net Explicit solvent models address this by including a number of individual solvent molecules around the solute in the quantum mechanical calculation. wikipedia.org This approach is computationally more demanding but is essential for studying processes where direct solvent participation is critical, such as hydrogen bonding. nih.gov

For this compound, specific interactions are crucial. The carboxylic acid group can act as both a hydrogen bond donor (O-H) and acceptor (C=O), and the pyridine nitrogen is a hydrogen bond acceptor. In a protic solvent like water, explicit water molecules would form strong hydrogen bonds at these sites. mdpi.com A hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach, where the solute and immediate solvent molecules are treated with QM and the bulk solvent with MM, can effectively model these specific interactions and their influence on the molecule's conformation and reactivity. nih.gov

Global Reactivity Descriptors and Reactivity Site Prediction

Global reactivity descriptors are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Chemical Potential (μ) : Related to the negative of electronegativity, it measures the "escaping tendency" of electrons from a system. A higher chemical potential suggests a better nucleophile. It is calculated as: μ ≈ (E_HOMO + E_LUMO) / 2

Chemical Hardness (η) : This descriptor measures the resistance of a molecule to a change in its electron distribution. ias.ac.in A large HOMO-LUMO gap corresponds to a high hardness, indicating greater stability and lower reactivity. nih.gov It is calculated as: η ≈ (E_LUMO - E_HOMO) / 2

Global Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons, acting as an electrophile. nih.govresearchgate.net It is defined as: ω = μ² / (2η)

For this compound, these descriptors would provide a quantitative measure of its stability and reactivity, allowing for comparison with other related compounds. researchgate.netdergipark.org.tr

Illustrative Data: The following table provides representative values for these descriptors for a generic pyridine carboxylic acid derivative, calculated at the DFT level.

| Descriptor | Symbol | Typical Calculated Value (eV) | Interpretation |

| HOMO Energy | E_HOMO | -6.5 | Energy of the highest occupied orbital |

| LUMO Energy | E_LUMO | -1.5 | Energy of the lowest unoccupied orbital |

| Chemical Potential | μ | -4.0 | Tendency to donate electrons |

| Chemical Hardness | η | 2.5 | Resistance to charge transfer; stability |

| Electrophilicity Index | ω | 3.2 | Propensity to accept electrons |

Note: This data is for a representative molecule and serves as an illustrative example.

Exploration of Nonlinear Optical (NLO) Properties

Research into the nonlinear optical properties of a material is crucial for understanding its potential applications in technologies such as optical switching, data storage, and frequency conversion. These properties are fundamentally linked to the molecular structure and electronic characteristics of the compound. The response of a molecule to an applied electric field is described by its polarizability and hyperpolarizabilities.

Calculation of First and Second Hyperpolarizability

The first hyperpolarizability (β) and second hyperpolarizability (γ) are tensor quantities that describe the nonlinear response of a molecule to an external electric field. These values are critical indicators of a material's potential for second-harmonic generation (SHG) and third-harmonic generation (THG), respectively. Computational methods, particularly Density Functional Theory (DFT), are commonly employed to predict these properties. These calculations typically involve optimizing the molecular geometry and then applying a finite field approach or using time-dependent DFT (TD-DFT).

Despite the availability of these powerful theoretical tools, a specific investigation into the first and second hyperpolarizability of This compound has not been reported in the accessible scientific literature. Consequently, no data tables or detailed research findings on this topic can be provided.

Coordination Chemistry and Metal Complexation of 6 Methoxy 3 Methylpicolinic Acid

Ligand Design Principles for Picolinic Acid Derivatives as Chelating Agents

Picolinic acid and its derivatives are prominent in coordination chemistry due to their ability to act as effective chelating agents. nih.gov Their structural and electronic characteristics make them versatile for forming stable complexes with a variety of metal ions. nih.gov The fundamental design principle lies in the arrangement of donor atoms. Picolinic acid features a pyridine (B92270) nitrogen atom and a carboxylic acid group at the 2-position. wikipedia.org This arrangement allows it to act as a bidentate ligand, coordinating to a metal center through the nitrogen and one of the carboxylate oxygen atoms to form a stable five-membered chelate ring. odinity.comnih.gov

The chelation effect, where a polydentate ligand binds to a central metal atom at two or more points, results in complexes that are significantly more stable than those formed with comparable monodentate ligands. nih.gov For picolinic acid derivatives, this stability is a key feature. The parent molecule, picolinic acid, is a catabolite of the amino acid tryptophan and acts as a bidentate chelating agent for essential elements like chromium, zinc, manganese, copper, and iron in the human body. wikipedia.org

Substituents on the pyridine ring, such as the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups in 6-Methoxy-3-methylpicolinic acid, play a crucial role in modulating the ligand's properties. The methoxy group at the 6-position is electron-donating, which can enhance the electron density on the pyridine ring and potentially influence the basicity of the nitrogen donor atom. The methyl group at the 3-position can introduce steric bulk, which may affect the coordination geometry and the accessibility of the metal center. These modifications allow for the fine-tuning of the ligand's electronic and steric properties to favor complexation with specific metal ions or to enforce particular coordination environments. nih.gov For instance, incorporating bulky groups can create a sterically hindered environment around the metal center, altering both the primary and secondary coordination spheres. nih.gov

Furthermore, the design of more complex picolinate-based ligands, such as tripodal chelators with multiple picolinate (B1231196) arms, has been explored to achieve higher stability and specific coordination geometries, like the octahedral geometry observed in Gallium(III) complexes. acs.org The versatility of the picolinate scaffold allows for its incorporation into polydentate ligands designed for specific applications, including targeted alpha therapy with radionuclides like Actinium-225. nih.gov

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with picolinic acid derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. ajol.infojocpr.com A common method is the direct reaction of the picolinic acid derivative with a hydrated metal chloride or acetate (B1210297) in a molar ratio, often in an alcoholic medium like methanol (B129727) or ethanol. nih.govajol.infojocpr.com The reaction mixture is typically stirred, sometimes with heating or refluxing, to facilitate the formation of the complex, which may precipitate from the solution as a colored solid. ajol.infojocpr.com

Characterization of these newly synthesized complexes is carried out using a suite of analytical techniques. Elemental analysis is used to determine the empirical formula of the complex. ajol.inforesearchgate.net Spectroscopic methods are essential for elucidating the structure and bonding. Infrared (IR) spectroscopy confirms the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of the carboxylate and pyridine groups. odinity.comajol.info UV-Visible spectroscopy provides information about the electronic transitions within the complex and can be indicative of the coordination geometry around the metal center. jocpr.comorientjchem.org Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to characterize the ligand environment in diamagnetic complexes. ajol.info For paramagnetic complexes, other techniques like Electron Spin Resonance (ESR) spectroscopy may be employed. orientjchem.org

Formation of Monomeric and Polymeric Coordination Compounds

Picolinic acid derivatives can form both monomeric and polymeric coordination compounds, depending on the coordination mode of the ligand and the nature of the metal ion. In simple monomeric complexes, the picolinate ligand typically acts as a bidentate N,O-chelator, binding to a single metal center. ajol.info An example is the formation of mononuclear complexes of the type [M(L)(H₂O)₂], where M is a divalent metal like Co(II), Ni(II), or Zn(II), and L is a dipicolinate ligand. ajol.info

However, the carboxylate group of the picolinate ligand has the potential to bridge between two metal centers, leading to the formation of polymeric structures. This bridging can occur in several ways, giving rise to one-dimensional, two-dimensional, or three-dimensional coordination polymers. For instance, samarium(III) complexes with picolinic acid have been shown to form one-dimensional polymeric chains where the picolinate ligands exhibit both chelating and bridging coordination modes. researchgate.net The ability of the picolinate ligand to adopt various coordination modes, including chelation and bridging, is a key factor in the structural diversity of its metal complexes. researchgate.netresearchgate.net

Complexation with Diverse Metal Ions (e.g., Co, Cu, Ni, Zn, Fe, Ag, Cr, V, Ga)

Picolinic acid and its derivatives form stable complexes with a wide array of transition metal ions. The stability and structure of these complexes are influenced by factors such as the nature of the metal ion (size, charge, and electronic configuration) and the specific substituents on the picolinic acid ligand.

Below is a summary of complexation with various metal ions as reported in the literature for picolinic acid and its derivatives.

| Metal Ion | Coordination Environment/Observations | Reference(s) |

| Cobalt (Co) | Octahedral geometry is common. In some mixed ligand complexes, the coordination sphere consists of two picolinate ligands and another bidentate nitrogen ligand. | orientjchem.orgnih.gov |

| Copper (Cu) | Often forms square planar or distorted octahedral complexes due to the Jahn-Teller effect. The complexes are typically blue or green. | odinity.comorientjchem.org |

| Nickel (Ni) | Typically forms octahedral complexes. The stability of Ni(II) complexes with picolinic acid derivatives is generally high. | orientjchem.orgscielo.org.pescielo.org.pe |

| Zinc (Zn) | Forms stable complexes, often with tetrahedral or octahedral geometry. Zinc picolinate complexes are of interest for their biological relevance. | orientjchem.orgscielo.org.pescielo.org.peresearchgate.net |

| Iron (Fe) | Forms complexes with both Fe(II) and Fe(III). The ligand 2-hydroxy-6-methylpyridine-3-carboxylic acid has been used for the detection of Fe(III). | nih.gov |

| Silver (Ag) | Ag(II) picolinate has been synthesized and characterized, showing close similarity in molecular geometry to its Cu(II) analogue. | odinity.com |

| Chromium (Cr) | Picolinic acid is a known chelating agent for chromium in the human body. | wikipedia.org |

| Vanadium (V) | Vanadium-picolinate complexes have been investigated for their potential insulin-like properties. | researchgate.net |

| Gallium (Ga) | Forms stable, hexa-coordinated complexes with a distorted octahedral geometry, often with tripodal picolinate ligands. These are being explored for therapeutic applications. | acs.orgnih.gov |

The order of stability constants for bivalent transition metal complexes with 2-hydroxy-6-methylpyridine-3-carboxylic acid was found to be Cu > Zn > Fe > Ni > Co > Mn. nih.gov This trend is largely consistent with the Irving-Williams series.

Structural Elucidation of Metal-Picolinate Complexes

Determination of Coordination Geometries and Ligand Binding Modes

X-ray crystallography has revealed a variety of coordination geometries for metal-picolinate complexes. Octahedral geometry is frequently observed, particularly for metals like Co(II), Ni(II), and Ga(III). orientjchem.orgnih.govnih.gov For instance, in a Gallium(III) picolinate complex, the metal ion is bound to three bidentate picolinate ligands in a distorted octahedral geometry. nih.gov In some manganese complexes, a pentagonal bipyramidal coordination environment has been observed, where the ligand's donor atoms and a coordinated water molecule surround the Mn²⁺ ion. rsc.org

The picolinate ligand can adopt several binding modes. The most common is the (N,O)-bidentate chelate mode, forming a five-membered ring with the metal ion. researchgate.net However, other modes are possible, including bridging modes where the carboxylate group links two different metal centers, contributing to the formation of coordination polymers. researchgate.net A comprehensive search of the Cambridge Structural Database (CSD) has identified numerous coordination modes for picolinate-based ligands, highlighting their versatility. researchgate.net The specific mode adopted depends on factors like the metal-to-ligand ratio, the presence of other ligands, and the reaction conditions.

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic techniques provide crucial evidence for the coordination of the picolinate ligand to the metal ion.

Infrared (IR) Spectroscopy: The IR spectrum of a metal-picolinate complex shows characteristic shifts compared to the free ligand. The strong absorption band corresponding to the C=O stretching vibration of the carboxylic acid group in the free ligand is replaced by two distinct bands for the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the coordinated carboxylate group. The difference between these two frequencies (Δν) can provide information about the coordination mode of the carboxylate group. Furthermore, changes in the vibrational modes of the pyridine ring confirm the involvement of the pyridine nitrogen in coordination. odinity.comajol.info

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of transition metal picolinate complexes display bands corresponding to two main types of electronic transitions: d-d transitions (ligand-field transitions) and charge-transfer transitions. The d-d transitions, which occur in the visible region, are typically weak and provide information about the coordination geometry and the ligand field splitting energy. odinity.comorientjchem.org For example, the brilliant blue color of copper(II) picolinate is due to a ligand-field band at approximately 600 nm. odinity.com Charge-transfer bands, which are much more intense, usually occur in the ultraviolet region and result from the transfer of electrons between the metal and the ligand (ligand-to-metal charge transfer, LMCT, or metal-to-ligand charge transfer, MLCT). odinity.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Ga(III)), ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand. The chemical shifts of the protons and carbons on the pyridine ring and the substituents are altered upon complexation due to changes in the electronic environment. ajol.infoorientjchem.org For example, a downfield shift of the proton signals in the complex compared to the free ligand suggests coordination. orientjchem.org

Stability and Thermodynamics of Metal-Picolinate Complex Formation

The stability of metal complexes is a critical factor in their potential applications and is quantified by stability constants (log K). While specific stability constants for this compound are not readily found, extensive data exists for the parent compound, picolinic acid, and other derivatives. These data provide a valuable framework for understanding the expected behavior of this compound.

The stability of metal-picolinate complexes generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is evident in the stability constants of various picolinic acid derivatives. For instance, studies on 2-hydroxy-6-methylpyridine-3-carboxylic acid show the order of stability constants for bivalent transition metal complexes to be Cu > Zn > Fe > Ni > Co > Mn. nih.gov

The thermodynamic parameters of complex formation, such as enthalpy (ΔH) and entropy (ΔS), provide deeper insight into the nature of the metal-ligand bonding. The formation of metal-picolinate complexes is typically an exothermic process, as indicated by negative enthalpy changes. scispace.comrdd.edu.iq This is attributed to the formation of strong coordinate bonds. The chelate effect, resulting from the bidentate coordination of the picolinate ligand, leads to a favorable entropy change, further contributing to the stability of the complexes. oakwoodchemical.com

Below are interactive tables summarizing stability constants for various picolinic acid derivatives with different metal ions, which can serve as a reference for estimating the properties of this compound complexes.

Table 1: Stepwise Stability Constants (log K) of Picolinic Acid Metal Complexes

| Metal Ion | log K1 | log K2 | log K3 | Conditions |

| Cu(II) | 7.9 | 6.7 | - | 25 °C, 0.1 M NaClO4 |

| Ni(II) | 6.9 | 6.0 | 4.8 | 25 °C, 0.1 M NaClO4 |

| Co(II) | 6.1 | 5.2 | 4.1 | 25 °C, 0.1 M NaClO4 |

| Zn(II) | 5.8 | 5.1 | - | 25 °C, 0.1 M NaClO4 |

| Fe(II) | 5.4 | 4.5 | - | 25 °C, 0.1 M NaClO4 |

| Mn(II) | 4.5 | 3.5 | - | 25 °C, 0.1 M NaClO4 |

Note: Data is for the parent picolinic acid and is intended to be illustrative. The stability constants for this compound may vary due to electronic and steric effects.

Table 2: Thermodynamic Parameters for the Formation of Np(V)-Picolinate Complexes at 298 K

| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) |

| NpO2+ + L- ⇌ NpO2L | -15.7 ± 2.5 | - |

| NpO2+ + 2L- ⇌ NpO2L2- | -13.7 ± 1.3 | - |

L- represents the picolinate anion. Data from studies on neptunyl(V) complexation with picolinate. rdd.edu.iq

Research on the Role of Picolinic Acid Derivatives in Metal Ion Sequestration and Cellular Transport Mechanisms

Picolinic acid and its derivatives have been extensively studied for their role in metal ion sequestration and as facilitators of cellular transport. Picolinic acid is a natural metabolite of tryptophan in the human body and is thought to play a role in the absorption of essential metal ions like zinc and iron from the intestine.

The ability of picolinic acid derivatives to form neutral, lipid-soluble complexes with metal ions is a key factor in their capacity to traverse cell membranes. iupac.org This property is crucial for their function as ionophores, which are molecules that can transport ions across lipid bilayers. An in vitro study using liposomes demonstrated that extraliposomal picolinic acid could increase the efflux of several divalent metal ions, including Zn, Cu, Co, and Mn, from the vesicles. This suggests a mechanism where picolinic acid chelates the metal ion, and the resulting complex can then move across the lipid membrane.

The structural modifications in this compound—the methoxy and methyl groups—would likely alter its lipophilicity and, consequently, its efficiency as a metal transporter. The increased lipophilicity from these groups could enhance the passage of its metal complexes through cell membranes.

Research has also explored the potential of picolinic acid derivatives as therapeutic agents, for example, in antimicrobial applications, which is linked to their ability to sequester essential metal ions, thereby depriving pathogenic microorganisms of vital nutrients. rdd.edu.iq The formation of stable chelates can disrupt the normal metal homeostasis of bacterial cells. rdd.edu.iq Furthermore, some picolinic acid derivatives have been investigated for their anticancer properties, which may involve mechanisms related to the modulation of cellular metal ion concentrations or the induction of cellular stress pathways.

The interaction of picolinic acid with cellular processes can be complex. For instance, it has been shown to reversibly inhibit the growth of cultured cells by arresting them in specific phases of the cell cycle, a process that may involve the chelation of essential metal ions required for cell division.

Reactivity and Derivatization Studies of 6 Methoxy 3 Methylpicolinic Acid

Esterification Reactions and Synthesis of Ester Derivatives

The carboxylic acid functionality of 6-Methoxy-3-methylpicolinic acid is readily converted to its corresponding esters through various established methods. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). researchgate.netiajpr.com The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol. researchgate.net The use of a large excess of the alcohol can drive the equilibrium towards the formation of the ester. iajpr.com

Alternative esterification methods that can be employed include reaction with alkyl halides in the presence of a base, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an alcohol. For more specialized applications, the Yamaguchi esterification, which involves the formation of a mixed anhydride, can be utilized for the synthesis of sterically hindered esters. researchgate.net

The following table outlines representative esterification reactions of this compound:

| Alcohol (R-OH) | Reagent/Catalyst | Ester Product |

| Methanol (B129727) (CH₃OH) | H₂SO₄ (catalytic) | Methyl 6-methoxy-3-methylpicolinate |

| Ethanol (C₂H₅OH) | H₂SO₄ (catalytic) | Ethyl 6-methoxy-3-methylpicolinate |

| Isopropanol ((CH₃)₂CHOH) | DCC, DMAP | Isopropyl 6-methoxy-3-methylpicolinate |

| Benzyl alcohol (C₆H₅CH₂OH) | Yamaguchi Reagent | Benzyl 6-methoxy-3-methylpicolinate |

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iq However, the presence of the electron-donating methoxy (B1213986) group at the 6-position and the methyl group at the 3-position in this compound influences the regioselectivity of such reactions. The methoxy group is a strong activating group and directs electrophiles to the ortho and para positions. In this case, the position para to the methoxy group (C3) is already substituted with a methyl group. The positions ortho to the methoxy group are C5 and N. Therefore, electrophilic attack is most likely to occur at the C5 position. The methyl group is a weaker activating group, also directing to its ortho and para positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. These reactions on this compound would be expected to yield the corresponding 5-substituted derivatives. It is important to note that the reaction conditions for electrophilic substitution on this substituted pyridine would need to be carefully controlled to achieve the desired outcome without unwanted side reactions. rsc.orgwikipedia.org

| Reaction | Reagent | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 6-Methoxy-3-methyl-5-nitropicolinic acid |

| Bromination | Br₂, FeBr₃ | 5-Bromo-6-methoxy-3-methylpicolinic acid |

| Chlorination | Cl₂, AlCl₃ | 5-Chloro-6-methoxy-3-methylpicolinic acid |

| Sulfonation | Fuming H₂SO₄ | 6-Methoxy-3-methylpicolinic-5-sulfonic acid |

Nucleophilic Attack and Amidation Reactions

The carboxylic acid group of this compound can be readily converted into a variety of amide derivatives. This is typically achieved by first activating the carboxylic acid, for instance, by converting it into an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and readily undergoes nucleophilic attack by primary or secondary amines to form the corresponding amides.

Alternatively, peptide coupling reagents such as 1-[3-(Dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) can be used to facilitate the direct amidation of the carboxylic acid with an amine, avoiding the need for the isolation of the acyl chloride. A patent for related picolinic acid derivatives describes the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for amide bond formation. google.com

The following table illustrates potential amidation reactions:

| Amine (R¹R²NH) | Activation Method | Amide Product |

| Ammonia (B1221849) (NH₃) | SOCl₂, then NH₃ | 6-Methoxy-3-methylpicolinamide |

| Methylamine (CH₃NH₂) | EDC, HOBt | N-Methyl-6-methoxy-3-methylpicolinamide |

| Diethylamine ((C₂H₅)₂NH) | Oxalyl chloride, then (C₂H₅)₂NH | N,N-Diethyl-6-methoxy-3-methylpicolinamide |

| Aniline (C₆H₅NH₂) | BOP reagent | N-Phenyl-6-methoxy-3-methylpicolinamide |

Functional Group Interconversions and Modification Strategies

The functional groups present in this compound allow for a range of interconversions to synthesize new derivatives. The methoxy group, for instance, can potentially be cleaved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃) to yield the corresponding 6-hydroxypicolinic acid derivative. This hydroxy group can then be further functionalized.

The carboxylic acid can be reduced to a primary alcohol, 6-methoxy-3-methylpicolinyl alcohol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then participate in a variety of subsequent reactions, such as oxidation back to the aldehyde or carboxylic acid, or conversion to an alkyl halide.

The methyl group on the pyridine ring could potentially undergo oxidation under strong oxidizing conditions to a carboxylic acid, although this would require harsh conditions that might affect other parts of the molecule.

| Starting Functional Group | Reagent(s) | Product Functional Group |

| 6-Methoxy | HBr or BBr₃ | 6-Hydroxy |

| 2-Carboxylic acid | LiAlH₄ | 2-Hydroxymethyl |

| 2-Carboxylic acid | SOCl₂ | 2-Acyl chloride |

| 2-Hydroxymethyl | MnO₂ | 2-Formyl |

Cyclization Reactions for the Formation of Novel Heterocyclic Systems Incorporating the Picolinic Acid Moiety

The structure of this compound provides a scaffold for the synthesis of various fused heterocyclic systems. The presence of the carboxylic acid and the nitrogen atom in the pyridine ring allows for intramolecular cyclization reactions, or intermolecular reactions with bifunctional reagents to construct new rings.

For example, the carboxylic acid can be reacted with a hydrazine (B178648) derivative to form a hydrazide. This intermediate can then undergo cyclization to form fused triazole or oxadiazole ring systems. Similarly, reaction with a hydroxylamine (B1172632) could lead to the formation of fused oxazole (B20620) or isoxazole (B147169) derivatives. The synthesis of novel pipecolic acid derivatives from tetrahydropyridines suggests the versatility of the picolinic acid scaffold in forming complex cyclic structures. rsc.org

Furthermore, if the methoxy group is converted to a hydroxyl group, this could participate in cyclization reactions with the adjacent carboxylic acid to form a lactone, or with a suitably introduced ortho substituent. The amidation of picolinic acid has also been shown to be a key step in the synthesis of chiral pyridine-oxazoline (PyOx) ligands, which involves a subsequent cyclization step. researchgate.net These examples highlight the potential of this compound as a building block for the creation of novel and complex heterocyclic compounds.

Mechanistic Investigations into the Biological Activities of Picolinic Acid Derivatives

Enzyme Inhibition Studies and Mechanistic Insights

Detailed studies on the direct enzyme inhibition by 6-Methoxy-3-methylpicolinic acid, including specific enzyme targets and kinetic analyses, are not readily found in current research. However, the broader class of picolinic acid derivatives has been explored for its enzyme-inhibiting potential. The carboxylic acid group of these compounds is known to be capable of coordinating with metal ions, a property that can be crucial for the inhibition of certain metalloenzymes.

Identification of Specific Enzyme Targets and Kinetic Analysis

There is currently a lack of specific data identifying the enzyme targets of this compound and its corresponding kinetic parameters, such as IC₅₀ or Kᵢ values. Research on a related compound, 6-Methoxy-3-methylpicolinaldehyde, which can be oxidized to form this compound, suggests potential interactions with enzymes critical for cell survival, such as kinases. However, without direct experimental evidence, these remain speculative targets for the acid form.

Table 1: Hypothetical Enzyme Inhibition Profile of this compound

| Enzyme Target | Putative Inhibition Constant (IC₅₀) | Kinetic Mechanism |

| Not Determined | Not Determined | Not Determined |

| Not Determined | Not Determined | Not Determined |

Exploration of Modulation of Metabolic Pathways

The influence of this compound on metabolic pathways has not been specifically elucidated. General studies on picolinic acid, a natural catabolite of tryptophan, indicate its involvement in various physiological processes, but direct links to the modulation of specific metabolic pathways by its 6-methoxy-3-methyl derivative are yet to be established. mdpi.com It is plausible that, like other picolinic acid derivatives, it could interfere with pathways involving metal-dependent enzymes.

Receptor Binding and Modulation Studies

Comprehensive receptor binding and modulation studies for this compound are not available in the current body of scientific literature.

Ligand-Receptor Interaction Profiling

A detailed ligand-receptor interaction profile for this compound has not been published. Such studies are essential to understand its potential pharmacological effects and would involve screening against a panel of receptors to identify any specific binding affinities.

Table 2: Hypothetical Receptor Binding Affinity of this compound

| Receptor Target | Binding Affinity (Kᵢ) | Functional Assay Result |

| Not Determined | Not Determined | Not Determined |

| Not Determined | Not Determined | Not Determined |

Investigation of G-Protein Coupled Receptor (GPR) Modulation

There is no specific evidence to suggest that this compound modulates the activity of G-protein coupled receptors (GPCRs). GPCRs are a large family of receptors that play a crucial role in signal transduction, and while they are common drug targets, any interaction with this compound remains uninvestigated. nih.govnih.gov

Molecular Interaction Studies with Biomolecules

Direct studies detailing the molecular interactions of this compound with specific biomolecules, such as proteins or nucleic acids, are not currently available. Understanding these interactions at a molecular level is key to unraveling its biological function.

Binding to Zinc Finger Proteins and Impact on Their Function

There is no available research specifically investigating the binding of this compound to zinc finger proteins or the functional consequences of such interactions. Picolinic acid itself is known to act as a chelating agent and has been shown to interact with zinc-finger proteins, thereby affecting their structure and function. nih.govdrugbank.com These proteins are crucial for a variety of cellular processes, including DNA recognition and transcriptional regulation. nih.govnih.govnih.gov However, how the addition of a methoxy (B1213986) group at the 6-position and a methyl group at the 3-position of the pyridine (B92270) ring influences this binding affinity and subsequent functional impact remains uninvestigated.

Modulation of Protein Activity and Cellular Pathways

Specific data on how this compound modulates protein activity and cellular pathways is not present in the current body of scientific literature. Studies on various other picolinic acid derivatives have demonstrated a range of biological effects, including the induction of apoptosis in cancer cells through endoplasmic reticulum stress and the activation of caspases. pensoft.net For instance, some derivatives have been shown to interact with the EGFR kinase domain. pensoft.net However, without specific studies on this compound, it is not possible to determine its targets or its effects on cellular signaling.

Cell-Based Mechanistic Investigations of Cellular Responses

Cell-based assays are fundamental to understanding the cellular responses to a specific compound. Unfortunately, no such studies have been published for this compound regarding its anti-inflammatory, cytotoxic, or neuroprotective mechanisms.

Studies on Anti-inflammatory Mechanisms

There are no dedicated studies on the anti-inflammatory mechanisms of this compound. Research on other methoxylated compounds has indicated potential anti-inflammatory properties. For example, some methoxyphenolic compounds have been shown to inhibit the expression of various inflammatory mediators like cytokines and chemokines in human airway cells. wikipedia.orgnih.gov Similarly, certain 8-methoxy-purin-7-yl derivatives have demonstrated anti-inflammatory effects in animal models by reducing neutrophil count and inhibiting TNF-α levels. nih.gov However, these findings cannot be directly extrapolated to this compound without specific experimental evidence.

Investigation of Cytotoxic Effects on Cancer Cell Lines via Targeted Interactions with Cellular Pathways

The cytotoxic effects of this compound on cancer cell lines have not been reported. The broader class of picolinic acid derivatives has been noted for its potential anti-tumor activities. pensoft.net For example, certain derivatives have shown selective cytotoxicity against lung cancer cells while sparing normal cells. pensoft.net The mechanism often involves the induction of apoptosis. pensoft.net Furthermore, other methoxy-containing compounds, such as N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines, have exhibited potent cytotoxicity against various human tumor cell lines by targeting tubulin polymerization. researchgate.net Without direct studies, the potential for this compound to exhibit similar properties remains unknown.

The table below summarizes the IC50 values for various compounds against different cancer cell lines, as reported in the literature for related but distinct molecules.

| Compound/Extract | Cell Line | IC50 Value | Source |

| Picolinic Acid Derivative (Compound 5) | A549 (Lung Cancer) | 99.93 µM | pensoft.net |

| N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline (6d) | Multiple Human Tumor Cell Lines | 1.5 - 1.7 nM | researchgate.net |

| Mesoionic Compound (MIH 2.4Bl) | MCF-7 (Breast Cancer) | 53.3 µM (at 72h) | nih.gov |

| Betulinic Acid | A375 (Melanoma) | 16.91 µM | mdpi.com |

| Thymus brachychilus Ethanol Extract | U118 MG (Glioblastoma) | 1.64 µg/mL | bezmialemscience.org |

Research into Neuroprotective Mechanisms

Currently, there is no research available on the neuroprotective mechanisms of this compound. Picolinic acid itself is an endogenous metabolite of tryptophan and is suggested to have neuroprotective effects. nih.gov The neuroprotective potential of other classes of compounds, such as those that act as methyl donors like choline, has been documented, highlighting their role in brain development and cognitive function. nih.gov Additionally, short-chain fatty acids have been shown to inhibit neuroinflammation and alleviate neurological damage in models of Parkinson's disease. nih.gov However, the specific neuroprotective profile of this compound is yet to be explored.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Building Block for Complex Organic Compounds

6-Methoxy-3-methylpicolinic acid serves as a versatile scaffold in organic synthesis. The picolinic acid framework itself is a derivative of pyridine (B92270) with a carboxylic acid at the 2-position. wikipedia.org This arrangement allows it to act as a bidentate chelating agent, forming stable complexes with various metal ions, a property that is foundational to many of its applications. wikipedia.orgnih.gov The presence of the methoxy (B1213986) and methyl substituents further modifies the electronic nature and steric profile of the pyridine ring, offering chemists precise control over reaction pathways and the properties of the resulting compounds.

The picolinic acid scaffold is a "privileged scaffold" in medicinal chemistry, frequently appearing in biologically active compounds. mdpi.com Derivatives of 6-methoxy-picolinic acid are crucial intermediates in the synthesis of complex pharmaceutical agents. For instance, new picolinic acid derivatives are being developed as intermediates for compounds intended to treat respiratory disorders like cystic fibrosis. google.com A patent describes the use of related structures in the synthesis of (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide, highlighting the role of the methoxy-picolinamide core in creating potent therapeutic agents. google.com

The synthesis of these complex molecules often requires multi-step processes where the picolinic acid derivative is a key building block. beilstein-journals.org For example, a practical synthetic route was developed for methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, which serves as a key intermediate for a 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid derivative with potential as an antiemetic. nih.gov Furthermore, picolinic acid derivatives have been synthesized and investigated for their potential antitumor and anti-angiogenic effects. pensoft.net

The structural motifs found in this compound are also relevant in the field of agrochemicals. Pyridine-based compounds are integral to many pesticides, including insecticides and fungicides. echemi.com The synthesis of these agrochemicals involves the use of pesticide intermediates, which are chemical compounds that serve as the foundational building blocks for the final active ingredients. echemi.com While specific examples detailing the direct use of this compound are not prevalent, structurally similar compounds like 2,6-difluorobenzamide (B103285) are used as intermediates for insecticides. echemi.com The synthesis of complex molecules like 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, a key intermediate for quinoline (B57606) inhibitors, from simple starting materials like 4-methoxyaniline, demonstrates the importance of the substituted methoxy-aromatic core in building agrochemically relevant molecules. atlantis-press.comresearchgate.net

Design and Synthesis of Derivatives with Tailored Physicochemical and Biological Properties

The modification of the this compound structure allows for the creation of new derivatives with fine-tuned properties. Introducing different substituents can alter molecular structure, crystal packing, and intermolecular interactions. nih.gov These changes are driven by a delicate balance between forces like π-stacking and other nonbonding contacts. nih.gov Even small alterations to the substituents on the pyridine ring can lead to significant conformational changes in other parts of the molecule. nih.gov

Synthetic strategies for creating these derivatives are diverse. Multi-component reactions, for instance, have been successfully used to synthesize various picolinate (B1231196) and picolinic acid derivatives from simple precursors. researchgate.netnih.gov These methods are often efficient, allowing for the construction of complex molecular architectures in a single step. The functional groups on this compound—the carboxylic acid, the methoxy group, and the methyl group—are all potential sites for chemical modification to produce a library of compounds for screening and optimization.

Table 1: Examples of Synthetic Strategies for Picolinic Acid Derivatives

| Starting Material Class | Reaction Type | Resulting Derivative Class | Potential Property Change | Source(s) |

|---|---|---|---|---|

| Picolinic Acid | Esterification | Picolinate Esters | Increased lipophilicity, altered solubility | pensoft.net |

| Picolinic Acid Hydrazide | Condensation with Isothiocyanates | Thiadiazole-containing derivatives | Introduction of new pharmacophore, altered binding properties | pensoft.net |

| Substituted Anilines, Aldehydes, etc. | Multi-component Reaction | Highly substituted picolinates | Rapid generation of molecular diversity | researchgate.netnih.gov |

| Picolinic Acid | Amide Coupling | Picolinamide (B142947) Derivatives | Modified biological activity, altered hydrogen bonding capability | google.com |

Role in Structure-Activity Relationship (SAR) Studies for Rational Compound Design

Structure-Activity Relationship (SAR) studies are fundamental to modern drug discovery and rational compound design. These studies involve systematically modifying a lead compound's structure to understand how each component contributes to its biological activity and physicochemical properties. The goal is to optimize the compound for potency, selectivity, and pharmacokinetic profile.

In the context of this compound, the three distinct functional groups serve as handles for systematic modification in an SAR campaign. For example, in the development of a selective 5-HT(2A) receptor inverse agonist, researchers started with known compounds and created a series of derivatives to optimize for selectivity, solubility, and antiplatelet activity. nih.gov A similar approach applied to a lead compound based on the this compound scaffold would involve:

The Methoxy Group: Replacing the methoxy group with other alkoxy groups (e.g., ethoxy, propoxy) or with electron-withdrawing groups (e.g., trifluoromethoxy) to probe the effect of electronics and sterics at the 6-position.

The Methyl Group: Substituting the methyl group with larger alkyl groups or other functional groups to investigate steric tolerance at the 3-position.

The Carboxylic Acid: Converting the acid to various esters, amides, or other bioisosteres to modify binding interactions, cell permeability, and metabolic stability.

By synthesizing a matrix of such compounds and evaluating their performance, researchers can build a detailed SAR model to guide the design of more effective and safer molecules. nih.gov

Potential in Advanced Materials Development (e.g., photovoltaic devices, if applicable based on related picolinic acid research)

The applications of picolinic acid derivatives extend beyond biology into materials science. The ability of the picolinic acid moiety to act as a strong anchoring group has been exploited in the development of dye-sensitized solar cells (DSSCs). researchgate.net In these devices, a dye molecule absorbs light and injects an electron into a semiconductor material, typically titanium dioxide (TiO₂). researchgate.net

The picolinic acid group serves a dual function:

Anchoring: The carboxylic acid function binds strongly to the TiO₂ surface. researchgate.net

Electronic Coupling: The electron-withdrawing nitrogen atom in the pyridine ring can facilitate efficient electron injection from the dye into the semiconductor's conduction band. researchgate.net

Research on zinc(II) phthalocyanine (B1677752) dyes has shown that incorporating a picolinic acid unit can significantly improve photovoltaic efficiency compared to dyes with simpler pyridyl anchors. researchgate.net This demonstrates that the picolinic acid structure is a promising anchoring group for developing new dyes for efficient DSSCs. researchgate.net By extension, this compound and its derivatives could be incorporated into more complex dye structures. The methoxy and methyl groups could be used to tune the dye's absorption spectrum, solubility, and electronic properties, potentially leading to the development of next-generation organic photovoltaic materials.

Future Directions and Emerging Research Areas

Exploration of Asymmetric Synthesis and Chiral Derivatives

The future development of 6-Methoxy-3-methylpicolinic acid is intrinsically linked to the exploration of its three-dimensional chemical space. The synthesis of enantiomerically pure derivatives is a paramount objective, as the biological activity of chiral molecules often resides in a single enantiomer.

Advanced asymmetric synthesis strategies are being explored to gain precise control over the stereochemistry of derivatives. The use of chiral ligands and catalysts is central to this effort. For instance, research into other picolinate (B1231196) systems has shown the utility of (S)-BINOL-derived chiral ligands to create new coordination polymers. rsc.org Such approaches could be adapted to the this compound backbone to generate novel chiral compounds. The synthesis of specific stereoisomers is crucial, as demonstrated in the preparation of related complex molecules where a chiral amine is introduced in an aminolysis coupling sequence to create a specific (S)-enantiomer. google.com

The introduction of substituents can induce significant conformational changes, which is a key consideration in the design of chiral molecules. researchgate.netnih.gov The development of synthetic routes that allow for the controlled introduction of chiral centers will be essential. This includes multi-step reaction sequences starting from precursors like picolinic acid, which are modified through various chemical transformations to build stereospecific complexity. umsl.edu Triptycenes, for example, become chiral when differently substituted, a principle that can be applied to create complex, three-dimensional structures from picolinic acid-based scaffolds. researchgate.net

| Chiral Synthesis Approach | Description | Potential Application for this compound |

| Chiral Ligand Synthesis | Utilization of existing chiral molecules, such as (S)-BINOL, to act as ligands that guide the stereospecific formation of new derivatives. rsc.org | Development of novel, enantiomerically pure coordination polymers and catalysts. |